
2-乙酰氨基-4-甲基戊-4-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-acetamido-4-methylpent-4-enoic acid involves complex chemical processes. For instance, the stereoselective synthesis of 2-methyl-4-hydroxy-5-aminopentanoic acid derivatives from known lactones, which are available from L- and D-glutamic acid, showcases the intricate methods used to produce similar compounds (Herdeis & Lütsch, 1993).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a compound. Techniques such as mass spectrometry, NMR (nuclear magnetic resonance), and X-ray crystallography are often employed to elucidate the structure of molecules like 2-acetamido-4-methylpent-4-enoic acid and its derivatives. These studies help in understanding the compound's stereochemistry and electronic configuration, which are crucial for its reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving 2-acetamido-4-methylpent-4-enoic acid derivatives highlight their reactivity and potential applications. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the oxidative capabilities of related compounds. These reactions are indicative of the compound's utility in synthetic chemistry and potential applications in developing novel materials or pharmaceuticals (Mercadante et al., 2013).
科学研究应用
高级氧化过程(AOPs)用于化合物降解
已经研究了高级氧化过程用于对乙酰氨基酚(ACT)进行降解,该化合物与2-乙酰氨基-4-甲基戊-4-烯酸共享功能基团。这些研究突出了各种副产物、途径以及这些降解过程的环境影响。AOPs的应用表明人们越来越关注了解水生环境中复杂有机分子的命运以及它们对生态系统的潜在毒性 (Qutob et al., 2022)。
除草剂的环境影响
已经审查了类似2,4-二氯苯氧乙酸这样的除草剂的环境命运和影响,显示出对它们在生态系统中存在的担忧,因为可能对非目标生物产生致命影响。这些研究强调了评估化学化合物及其降解产物的环境行为对确保生态安全的重要性 (Islam et al., 2017)。
化学化合物的吸附和去除
关于苯氧基除草剂对土壤和有机物质的吸附行为的研究突出了控制这些化合物在环境中迁移和持久性的机制。这些信息对于制定减轻有机污染物的环境影响的策略至关重要,包括从水源中去除这些化合物的策略 (Werner et al., 2012)。
化学修饰和应用潜力
通过化学反应将生物聚合物(如木聚糖)进行改性,以产生具有特定功能性质的醚和酯,为理解化学转化的更广泛背景以及它们在各个行业中的潜在应用,包括制药和环境修复,提供了基础 (Petzold-Welcke et al., 2014)。
安全和危害
属性
IUPAC Name |
2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557496 |
Source


|
| Record name | N-Acetyl-4-methylidenenorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-methylpent-4-enoic acid | |
CAS RN |
87325-65-3 |
Source


|
| Record name | N-Acetyl-4-methylidenenorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

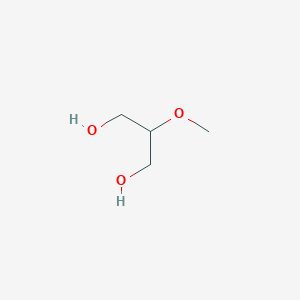
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)

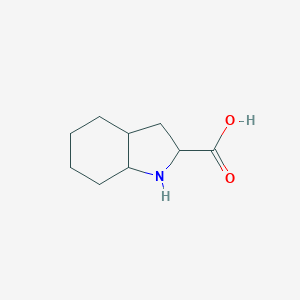

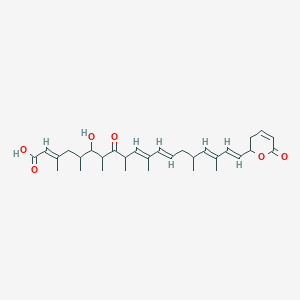
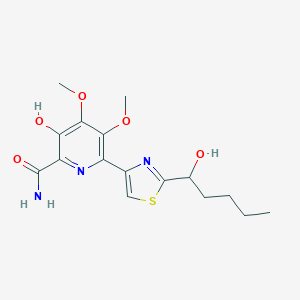

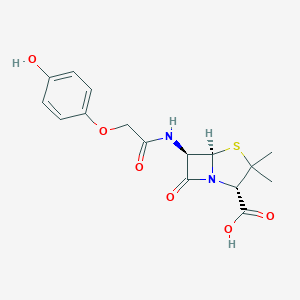

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
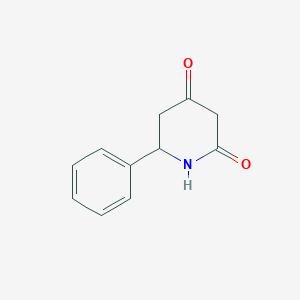

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)